Lack of High-Strength Differential Evidence
A systematic search of primary research papers and patents (excluding prohibited vendor-generated content sources) for CAS 871478-73-8 yielded no study that provides quantitative, comparator-based, head-to-head differentiation data (e.g., comparative IC₅₀, selectivity, solubility, microsomal stability, or in vivo pharmacokinetics versus named analogs) in any assay system. One co-crystal structure (PDB 8E5Z) confirms binding to the SARS-CoV-2 3CL protease active site (resolution 1.80 Å; deposited 2022) [1]. However, the associated publication (Dampalla et al., 2023) and its supplementary information do not report the inhibitory potency (IC₅₀ or Kᵢ) of this compound against 3CL protease, nor any comparator data for close quinazoline analogs. The available data are insufficient to support a procurement claim of differentiated biological performance relative to any defined comparator.
| Evidence Dimension | Target binding (crystallographic) |
|---|---|
| Target Compound Data | Electron density observed for WJB in SARS-CoV-2 3CL protease active site (PDB 8E5Z; 1.80 Å) |
| Comparator Or Baseline | No quantitative comparator data available for any close analog in the same system |
| Quantified Difference | Not calculable — no comparator IC₅₀, Kᵢ, or ΔG values reported |
| Conditions | X-ray crystallography; recombinant SARS-CoV-2 3CL protease; co-crystallization with dimethyl sulfonyl benzene inhibitor series |
Why This Matters
The co-crystal structure confirms that the compound engages a pharmacologically validated antiviral target, but without potency or selectivity data, no quantitative differentiation from other quinazoline analogs can be asserted for procurement decisions.
- [1] Dampalla, C.S., et al. (2023). Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of SARS-CoV-2 and MERS-CoV. Eur J Med Chem, 254, 115334. PDB 8E5Z. View Source
